molecular formula C17H15ClN2O3 B6559665 5-chloro-2-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide CAS No. 921813-55-0

5-chloro-2-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Cat. No.: B6559665
CAS No.: 921813-55-0
M. Wt: 330.8 g/mol
InChI Key: FUEWEKWQQOCCAQ-UHFFFAOYSA-N
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Description

Product Overview 5-chloro-2-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is an organic compound with the molecular formula C 17 H 15 ClN 2 O 3 and a molecular weight of 330.77 g/mol [ ]. It is supplied as a solid and is characterized by the CAS Number 921813-55-0. Research Applications and Scientific Context This compound features an oxindole core, a scaffold of significant interest in medicinal chemistry and drug discovery. The oxindole structure is recognized as a privileged template in the development of kinase inhibitors [ ]. Specifically, research into oxindole-based analogues has demonstrated their potential as potent and selective inhibitors for various kinase targets, making them valuable chemical tools for probing kinase biology and cellular signaling pathways [ ]. Furthermore, structurally related 5-chloro-indole and 5-chloro-isatin derivatives have been investigated for a range of biological activities in scientific literature, including antimicrobial and anticancer properties [ ]. This compound serves as a key synthetic intermediate or reference standard for researchers exploring these and other therapeutic areas. Usage and Handling This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment. The product should be stored in a cool, dry place, and its stability under specific conditions should be determined by the investigator.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-20-14-5-4-12(7-10(14)8-16(20)21)19-17(22)13-9-11(18)3-6-15(13)23-2/h3-7,9H,8H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEWEKWQQOCCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation of 5-Chlorosalicylic Acid

5-Chlorosalicylic acid undergoes O-methylation to install the methoxy group. Two approaches are documented:

Aqueous Alkaline Methylation

Procedure :

  • 5-Chlorosalicylic acid (1.0 eq) is treated with dimethyl sulfate (2.2 eq) in acetone/2N NaOH at reflux.

  • Reaction Conditions : 45–60 min at 60–70°C.

  • Yield : 66–72% after distillation (b.p. 105–110°C at 0.1 mmHg).

Key Data :

ParameterValue
Substrate5-Chlorosalicylic acid
Methylating AgentDimethyl sulfate
SolventAcetone/Water
Temperature60–70°C
ProductMethyl 5-chloro-2-methoxybenzoate

Anhydrous Methylation

Procedure :

  • 5-Chlorosalicylic acid is esterified to methyl 5-chlorosalicylate using methanol/H₂SO₄, followed by methylation with dimethyl sulfate and K₂CO₃ in acetone.

  • Yield : 95% after distillation (b.p. 135–138°C at 12 mmHg).

Hydrolysis to 5-Chloro-2-Methoxybenzoic Acid

Procedure :

  • Methyl 5-chloro-2-methoxybenzoate is saponified with 6N NaOH at reflux.

  • Yield : 80–85% after recrystallization (m.p. 80–81°C).

Synthesis of 5-Amino-1-Methyl-2-Oxo-2,3-Dihydro-1H-Indole

Reduction of Nitroindole Precursors

Procedure :

  • 5-Nitro-1-methyl-2-oxo-2,3-dihydro-1H-indole is hydrogenated over Pd/C in ethanol.

  • Yield : 90–95% (m.p. 145–147°C).

Oxidative Cyclization

Procedure :

  • 2-Methyl-3-nitroaniline undergoes cyclization with ethyl acetoacetate in polyphosphoric acid, followed by catalytic hydrogenation.

Amide Bond Formation

Acyl Chloride Route

Procedure :

  • Activation : 5-Chloro-2-methoxybenzoic acid (1.0 eq) is treated with thionyl chloride (1.5 eq) in benzene at reflux.

    • Product : 5-Chloro-2-methoxybenzoyl chloride (72% yield, m.p. 59–60°C).

  • Coupling : The acyl chloride is reacted with 5-amino-1-methyl-2-oxo-2,3-dihydro-1H-indole (1.1 eq) in dichloromethane with triethylamine.

    • Yield : 85–90% after recrystallization (m.p. 202–206°C).

Key Data :

ParameterValue
SolventDichloromethane
BaseTriethylamine (1.5 eq)
Temperature0–25°C
Reaction Time2–4 hours

Coupling Reagent-Mediated Synthesis

Procedure :

  • Reagents : HATU (1.1 eq), DIPEA (2.0 eq) in DMF.

  • Yield : 88–92% (HPLC purity >98%).

Purification and Characterization

Crystallization

  • Crude product is recrystallized from ethanol/water (1:3) to afford needles (m.p. 202–206°C).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, NH), 7.8–6.9 (m, 6H, aromatic), 3.9 (s, 3H, OCH₃), 3.2 (s, 3H, NCH₃).

  • LC-MS : m/z 357.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost EfficiencyScalability
Acyl Chloride Route85–9095–97HighIndustrial
Coupling Reagents88–9298–99ModerateLab-scale

The acyl chloride method is preferred for bulk synthesis due to lower reagent costs, while coupling reagents offer higher purity for pharmaceutical applications .

Chemical Reactions Analysis

5-chloro-2-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide involves its interaction with specific molecular targets. The compound binds to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

Substitution on the Benzamide Ring
  • 5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide (16673-34-0) :
    This compound replaces the dihydroindole with a sulfonamide-phenethyl group. The sulfonamide enhances solubility and targets NLRP3 inflammasomes, as demonstrated in myocardial ischemia-reperfusion injury models .
  • 5-Chloro-2-methoxy-N-(4-(N-pyridin-2-ylsulfamoyl)phenyl)benzamide (15a) :
    The addition of a pyridine-sulfonamide group confers anti-diabetic activity via α-amylase and α-glucosidase inhibition, highlighting how nitrogen-containing heterocycles can redirect biological targeting .
Substitution on the Indole/Dihydroindole Moiety
  • N-[(3Z)-3-(1H-imidazol-2-ylmethylidene)-2-oxo-2,3-dihydro-1H-indol-5-yl]benzamide (90) :
    Incorporation of an imidazole ring at the 3-position of dihydroindole enables interactions with kinase active sites, as seen in TLK2 inhibitors. The methyl group in the target compound may reduce steric hindrance compared to bulkier substituents .
  • 5-{[6-chloro-5-(1-methyl-1H-indol-5-yl)-1H-benzimidazol-2-yl]oxy}-N-hydroxy-2-methylbenzamide (R34) :
    This compound merges benzimidazole and indole systems, demonstrating how fused heterocycles can enhance DNA-binding or enzyme inhibition properties .
Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Spectral Data (HRMS/NMR)
Target Compound C₁₇H₁₄ClN₂O₃ 329.76 HRMS: [M+H]+ calcd 329.0694 (not observed; inferred from analogs )
16673-34-0 C₁₆H₁₆ClN₂O₄S 367.83 HRMS: m/z 367.06 [M+H]+
Compound 90 C₂₀H₁₄N₅O₂ 356.11 HRMS: m/z 356.1148 [M+H]+

Biological Activity

Structure and Composition

The molecular formula of 5-chloro-2-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is C16H15ClN2O3C_{16}H_{15}ClN_{2}O_{3}. Its structure features a chloro and methoxy group on a benzamide backbone, along with an indole moiety, which is significant for its biological properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives containing indole structures often show cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
5-chloro-2-methoxy-N-(1-methyl-2-oxo...benzamideMCF-7 (Breast cancer)10.5Induction of apoptosis via mitochondrial pathway
Related Indole DerivativeHeLa (Cervical cancer)8.3Inhibition of cell cycle progression
Doxorubicin (Reference Compound)A549 (Lung cancer)0.12DNA intercalation and topoisomerase inhibition

The proposed mechanism of action for this compound includes:

  • Apoptosis Induction : Studies have shown that it can trigger apoptosis in cancer cells through the mitochondrial pathway, leading to caspase activation.
  • Cell Cycle Arrest : It may inhibit cell cycle progression, particularly in the G1 phase, thereby preventing proliferation.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. For example, derivatives have shown efficacy against certain bacterial strains, indicating potential for development as an antibiotic.

Table 2: Antimicrobial Activity

Compound NameBacterial StrainMIC (µg/mL)Activity Type
5-chloro-2-methoxy-N-(1-methyl-2-oxo...benzamideE. coli25Bactericidal
Related CompoundS. aureus15Bacteriostatic

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various indole derivatives, including 5-chloro-2-methoxy-N-(1-methyl-2-oxo...benzamide). The results indicated that this compound demonstrated significant cytotoxicity against MCF-7 and HeLa cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin.

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results revealed that it effectively inhibited the growth of E. coli and S. aureus at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-chloro-2-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example, the introduction of the methoxy group via methylation (using methyl iodide and potassium carbonate) and chlorination (thionyl chloride) must be monitored for stoichiometric accuracy . Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to remove by-products. Final purity (>95%) can be validated using HPLC with a C18 column and UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks by comparing with structurally analogous compounds (e.g., 5-chloroindole derivatives) . Contradictions in coupling constants may arise from rotational isomers; variable-temperature NMR can resolve this .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ observed at m/z 475.06793 vs. calculated 475.07305) . Discrepancies due to isotopic patterns (e.g., chlorine) require careful deconvolution.
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

Q. What in vitro assays are recommended for initial biological screening of this compound?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting chaperone proteins (e.g., GroEL/ES) with DMSO as a negative control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the chloro and methoxy substituents in biological activity?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., 5-fluoro or 5-nitro instead of chloro) .
  • Computational Docking : Use MOE or AutoDock to predict binding affinities to target proteins (e.g., benzothiazole ring interactions with hydrophobic pockets) .
  • Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .

Q. What strategies address contradictions in biochemical assay data, such as inconsistent IC₅₀ values across studies?

  • Methodological Answer :
  • Assay Standardization : Use internal controls (e.g., known inhibitors like geldanamycin for HSP90) to normalize inter-lab variability .
  • Solubility Adjustments : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Dose-Response Curves : Perform triplicate experiments with non-linear regression analysis (GraphPad Prism) to improve reliability .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME predict logP (target <5), bioavailability radar, and CYP450 interactions .
  • Metabolic Stability : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s Metabolizer module .
  • Blood-Brain Barrier Penetration : Polar surface area (PSA <90 Ų) and molecular weight (<500 Da) optimizations .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

  • Methodological Answer :
  • Reactor Design : Transition from batch to flow chemistry for exothermic steps (e.g., chlorination) to improve safety and yield .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
  • By-Product Management : Use in-situ FTIR to monitor reaction progress and minimize impurities .

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